2,6-Diethyl-3-methoxy-benzaldehyde
Description
2,6-Diethyl-3-methoxy-benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with two ethyl groups at the 2- and 6-positions and a methoxy group at the 3-position. This compound’s structure imparts unique physicochemical properties, such as increased steric hindrance due to the ethyl groups and enhanced electron-donating effects from the methoxy substituent.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,6-diethyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-7-12(14-3)10(5-2)11(9)8-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
LQGQNULQAHANND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)CC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
- This makes 3-hydroxybenzaldehyde more water-soluble but less stable under acidic conditions compared to 2,6-diethyl-3-methoxy-benzaldehyde .
Diethylaniline (CAS 579-66-8) :
A benzene ring substituted with two ethyl groups and an amine group. Unlike 2,6-diethyl-3-methoxy-benzaldehyde, it lacks the aldehyde and methoxy functionalities, rendering it more basic and less reactive in nucleophilic addition reactions. Its applications focus on dye synthesis rather than aldehyde-mediated chemistry .- The absence of polar groups (methoxy, aldehyde) results in lower boiling points (~215°C for diethylbenzene vs. estimated >250°C for 2,6-diethyl-3-methoxy-benzaldehyde) and reduced solubility in polar solvents .
Physicochemical Properties
| Property | 2,6-Diethyl-3-methoxy-benzaldehyde (Estimated) | 3-Hydroxybenzaldehyde | Diethylaniline (CAS 579-66-8) |
|---|---|---|---|
| Molecular Weight | ~206.28 g/mol | 122.12 g/mol | 149.23 g/mol |
| Boiling Point | >250°C | 245°C | 229°C |
| Polarity | Moderate (methoxy and aldehyde) | High (hydroxyl) | Low (nonpolar substituents) |
| Key Reactivity | Aldehyde oxidation, electrophilic substitution | Oxidation, H-bonding | Amine alkylation |
Reactivity and Functional Group Interactions
- Methoxy Group : Enhances electron density on the aromatic ring, directing electrophilic substitution to the 4-position. This contrasts with 3-hydroxybenzaldehyde, where the hydroxyl group directs substitution to the 2- and 4-positions .
- Ethyl Groups : Introduce steric hindrance, slowing reactions at the 2- and 6-positions. Similar effects are observed in diethylaniline, where ethyl groups reduce reactivity at ortho positions .
- Aldehyde Functionality : Makes the compound prone to oxidation and nucleophilic addition, akin to other benzaldehydes but with modified kinetics due to substituents.
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